For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Xylosucrose
This technical guide provides a comprehensive overview of the known chemical properties of Xylosucrose (β-D-Fructofuranosyl α-D-Xylopyranoside). The information is compiled for professionals in research, and drug development, presenting data in a structured format with detailed experimental methodologies and visual diagrams to facilitate understanding and application.
General Chemical and Physical Properties
Xylosucrose is a disaccharide composed of D-xylose and D-fructose linked by a glycosidic bond. It is recognized for its potential as a low-calorie sugar substitute and its prebiotic properties.[1] Its unique structure contributes to its chemical characteristics and potential applications in the food and pharmaceutical industries.[1]
General Information
| Property | Value | Source(s) |
| CAS Number | 512-66-3 | [1][2] |
| IUPAC Name | β-D-Fructofuranosyl α-D-xylopyranoside | [2] |
| Synonyms | Xylosucrose | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥ 98% (by HPLC) |
Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₁₀ | |
| Molecular Weight | 312.27 g/mol | |
| Exact Mass | 312.1056 | |
| Elemental Analysis | C: 42.31%, H: 6.46%, O: 51.23% |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 112-116 °C | |
| Optical Rotation | [α]²⁰/D = +53° to +57° (c=1 in H₂O) | |
| Solubility | Soluble in DMSO. Inferred to be soluble in water and slightly soluble in ethanol. | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Molecular Structure
Xylosucrose consists of a D-xylopyranose ring linked to a D-fructofuranose ring. The anomeric carbon of xylose is linked to the anomeric carbon of fructose.
Caption: Molecular structure of Xylosucrose.
Chemical Stability
Reactivity and Synthesis
Hydrolysis
Xylosucrose can be hydrolyzed, typically through enzymatic action, to yield its constituent monosaccharides, xylose and fructose. This reaction is catalyzed by enzymes such as α-xylosidases.
Enzymatic Synthesis
The synthesis of Xylosucrose is often achieved through enzymatic reactions, specifically through the transxylosidic activity of certain enzymes. For example, the α-xylosidase from the archaeon Sulfolobus solfataricus can catalyze the transfer of a xylose unit to a fructose molecule.
Experimental Protocols
Enzymatic Synthesis of Xylosucrose
This protocol is adapted from general procedures for the enzymatic synthesis of oligosaccharides.
Objective: To synthesize Xylosucrose from a xylose donor and a fructose acceptor using a suitable transxylosidase.
Materials:
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Xylose donor (e.g., a xylopyranoside)
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Fructose acceptor
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Transxylosidase (e.g., from Sulfolobus solfataricus)
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Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)
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Deionized water
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Reaction vessel (e.g., temperature-controlled shaker)
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Quenching solution (e.g., by boiling or addition of a denaturing agent)
Procedure:
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Prepare a reaction mixture containing the xylose donor and fructose acceptor in the appropriate molar ratio in the reaction buffer.
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Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
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Initiate the reaction by adding the transxylosidase to the mixture.
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Incubate the reaction for a predetermined time course (e.g., 24-48 hours) with gentle agitation.
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Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a quenching solution.
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Proceed with purification of the synthesized Xylosucrose.
Purification of Xylosucrose
Objective: To purify Xylosucrose from the reaction mixture containing unreacted substrates, byproducts, and the enzyme.
Materials:
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Crude reaction mixture containing Xylosucrose
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Activated charcoal
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Ethanol (for elution)
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Size-exclusion chromatography column
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HPLC system with a suitable column (e.g., an amino-based column)
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Rotary evaporator
Procedure:
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Enzyme Removal: Centrifuge the terminated reaction mixture to pellet the denatured enzyme. Collect the supernatant.
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Removal of Monosaccharides: The supernatant can be treated with activated charcoal to adsorb unreacted monosaccharides. The oligosaccharides, including Xylosucrose, can then be eluted with an ethanol gradient.
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Chromatographic Purification: Further purify the Xylosucrose using size-exclusion chromatography to separate based on size, followed by preparative HPLC for high-purity fractions.
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Concentration: Concentrate the purified fractions containing Xylosucrose using a rotary evaporator.
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Purity Analysis: Assess the purity of the final product using analytical HPLC.
Structural Characterization - A General Approach
Objective: To confirm the chemical structure of the purified Xylosucrose.
Methods:
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Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it matches the theoretical mass of Xylosucrose (312.27 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the connectivity of atoms and the stereochemistry of the glycosidic linkage.
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X-ray Crystallography: If a single crystal of Xylosucrose can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This involves growing a high-quality crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of Xylosucrose.
Caption: Workflow for Xylosucrose Synthesis and Characterization.
